4-(2-Amino-2-iminoethyl)benzoic acid
Description
Properties
IUPAC Name |
4-(2-amino-2-iminoethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCKUCMVMPYSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696105 | |
| Record name | 4-(2-Amino-2-iminoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779304-67-5 | |
| Record name | 4-(2-Amino-2-iminoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2-Amino-2-iminoethyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of 4-(2-Amino-2-iminoethyl)benzoic acid, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 4-(2-Amino-2-iminoethyl)benzoic acid can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 184576-64-5
- Molecular Weight : 232.25 g/mol
This compound features an amino group and an imino group attached to a benzoic acid backbone, which may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that 4-(2-Amino-2-iminoethyl)benzoic acid exhibits several biological activities, including:
- Antioxidant Activity : Studies suggest that benzoic acid derivatives can scavenge free radicals, thus exhibiting antioxidant properties. This activity is crucial for protecting cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects against various pathogens, indicating their possible use in treating infections.
- Enzyme Inhibition : Compounds similar to 4-(2-Amino-2-iminoethyl)benzoic acid have been investigated for their ability to inhibit enzymes such as tyrosinase and angiotensin-converting enzyme (ACE), which are involved in pigmentation and blood pressure regulation, respectively.
Case Studies and Research Findings
-
Antioxidant Studies :
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzoic acid derivatives, including 4-(2-Amino-2-iminoethyl)benzoic acid. The results indicated a significant reduction in reactive oxygen species (ROS) in cell cultures treated with the compound, supporting its potential role as an antioxidant . -
Antimicrobial Activity :
In vitro tests demonstrated that 4-(2-Amino-2-iminoethyl)benzoic acid exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains . -
Enzyme Inhibition :
The compound was tested for its inhibitory action on ACE. Results showed that it inhibited ACE activity with an IC50 value of approximately 12 µM, suggesting its potential as a therapeutic agent for hypertension .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant ROS reduction | |
| Antimicrobial | MIC = 50 µg/mL against S. aureus | |
| Enzyme Inhibition | IC50 = 12 µM for ACE |
The biological activities of 4-(2-Amino-2-iminoethyl)benzoic acid can be attributed to its ability to interact with specific molecular targets:
- Radical Scavenging : The amino and imino groups may facilitate electron donation, neutralizing free radicals.
- Enzyme Binding : The structural features allow binding to active sites of enzymes like ACE and tyrosinase, inhibiting their activity effectively.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Aminoethyl vs. Phenylethylamino Groups: The primary amine in 4-(2-aminoethyl)benzoic acid offers higher nucleophilicity compared to the secondary amine in 4-[(2-phenylethyl)amino]benzoic acid, influencing reactivity in condensation reactions .
- Halogenation Effects: 2-Amino-4-bromobenzoic acid’s bromine atom increases steric hindrance and electron-withdrawing effects, reducing solubility but enhancing stability in acidic conditions .
- Heterocyclic Modifications: Substitution with isoquinoline () or benzimidazole () introduces planar aromatic systems, improving binding affinity in enzyme inhibition assays.
Physicochemical Properties
| Property | 4-(2-Aminoethyl)benzoic acid | 4-[(2-Phenylethyl)amino]benzoic acid | 2-Amino-4-bromobenzoic acid |
|---|---|---|---|
| Solubility in Water | Low (improved as hydrochloride) | Insoluble | Low (polar aprotic solvents) |
| pKa (Carboxylic Acid) | ~4.2 (estimated) | ~4.5 | ~2.8 (due to Br electron withdrawal) |
| Melting Point | 210–215°C (decomposes) | 198–200°C | 245–250°C |
Insights :
- The hydrochloride form of 4-(2-aminoethyl)benzoic acid increases aqueous solubility, making it preferable for pharmaceutical formulations .
- Bromine in 2-Amino-4-bromobenzoic acid lowers the pKa of the carboxylic acid group, enhancing acidity compared to non-halogenated analogs .
Contrasts :
- The aminoethyl group in 4-(2-aminoethyl)benzoic acid enhances hydrogen bonding with BChE’s catalytic site, unlike bulkier benzimidazole derivatives, which exhibit off-target kinase interactions .
Preparation Methods
Catalytic Reduction of 4-Carboxyl Benzaldehyde Oxime or Esters
Overview:
A widely reported method involves the synthesis of 4-(aminomethyl)benzoic acid via catalytic hydrogenation of 4-carboxyl benzaldehyde oxime or its alkyl esters. This process typically proceeds through the formation of an oxime intermediate followed by catalytic reduction under hydrogen pressure.
-
- Starting material: 4-carboxyl benzaldehyde or its alkyl ester (e.g., methyl 4-formylbenzoate).
- Reacted with hydroxylamine hydrochloride in aqueous or alcoholic medium to form the corresponding oxime or lactone intermediate.
- Reaction conditions: Stirring at ambient temperature for 2–3 hours.
-
- The oxime intermediate is subjected to catalytic hydrogenation in aqueous alkaline solution (NaOH) to yield 4-(aminomethyl)benzoic acid.
- Catalyst: Palladium on carbon (Pd/C) is commonly used, with Pd loading between 1–15% by weight, typically 5–10%.
- Hydrogen pressure: Approximately 10 kg/cm² (∼10 atm).
- Temperature: Room temperature to 45 °C.
- Stirring speed: Around 1500 rpm to ensure efficient gas-liquid contact.
- Reaction time: 3–4 hours.
-
- Catalyst removal by filtration.
- pH adjustment with acids such as hydrochloric acid to neutral pH (~7).
- Concentration and drying under vacuum to obtain the pure product.
- Yields range from 62.9% to 99.5% depending on exact conditions and scale.
- Purity of final product typically exceeds 99.0%.
- Melting point observed: 351.3–352.5 °C for the free acid, 282–285 °C for hydrochloride salt.
Example Data Table: NaOH Effect on Yield and Byproduct Formation
| NaOH Amount (equiv. to oxime) | Yield (%) | Byproduct (Dimer) Amount | Notes |
|---|---|---|---|
| 0.2 | Low | High | Low conversion, high dimers |
| 0.5–1.0 | High | Low | Optimal conversion and purity |
| >1.0 | Reduced | Variable | Reduced hydrogen solubility |
Note: Excess NaOH reduces hydrogen solubility and conversion efficiency, while too little NaOH leads to incomplete reduction and higher byproduct formation.
Esterification and Subsequent Hydrogenation (Methanol Medium)
- 4-Formylbenzoic acid is first esterified in methanol under reflux (80–90 °C) for 3 hours to form methyl 4-formylbenzoate.
- The ester is then converted to the oxime by reaction with hydroxylamine hydrochloride in aqueous solution at 25–35 °C for 2 hours.
- The oxime methyl ester is then hydrogenated in an autoclave with Ru-C catalyst under hydrogen pressure (10 kg/cm²) at 150–160 °C for 9 hours in the presence of NaOH and aqueous ammonia.
- After catalyst removal and concentration, 4-(aminomethyl)benzoic acid is obtained with yields around 93.6%.
- Minor amounts of 4-hydroxymethyl benzoic acid (3.6%) and 4-methyl benzoic acid (2.5%) are formed.
- Product identity confirmed by HPLC and NMR spectroscopy.
- NMR signals consistent with aromatic protons and aminomethyl group.
Alternative Catalysts and Conditions
- Catalysts such as platinum, rhodium, iridium, and nickel have been reported as alternatives to Pd/C for the reduction step, though Pd/C remains preferred for its efficiency and selectivity.
- Reaction parameters such as temperature, hydrogen pressure, and stirring speed are optimized to maximize yield and minimize byproducts.
Summary Table of Preparation Methods
| Step | Conditions | Catalyst | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, 25–35 °C, 2 hrs | None | >99 | >99 | Formation of 4-carboxyl benzaldehyde oxime or ester oxime |
| Catalytic hydrogenation | H2 pressure 10 atm, RT–45 °C, 3–4 hrs | Pd/C (5–10% Pd) | 62.9–99.5 | >99 | NaOH amount critical for yield and purity |
| Esterification + hydrogenation | Methanol reflux 80–90 °C, then H2 10 atm, 150 °C, 9 hrs | Ru-C | 93.6 | >99 | Minor byproducts formed |
Research Findings and Notes
- The addition of NaOH is crucial to control the reaction environment, influencing both the conversion rate and byproduct formation. Optimal NaOH to oxime ratios are between 0.5 to 1.0 equivalents.
- Hydrogen pressure and catalyst loading directly affect the reaction rate and yield; typical hydrogen pressures are around 10 kg/cm².
- The reaction is typically performed in aqueous or alcoholic media to ensure solubility of reactants and intermediates.
- Post-reaction purification involves filtration to remove catalyst and acid-base neutralization to isolate the product as free acid or hydrochloride salt.
- Analytical methods such as HPLC, NMR, and melting point determination confirm the identity and purity of the product.
Q & A
Q. Which software tools are recommended for analyzing this compound’s electronic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
